N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide
Description
N-{2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide is a synthetic compound combining an adamantane carboxamide core with a fluorophenyl-substituted thiazole moiety. Its molecular formula is C₂₂H₂₄FN₂OS, with a molar mass of 383.50 g/mol. Structural features include:
- Adamantane-1-carboxamide backbone: Known for metabolic stability and resistance to oxidation.
- 4-Fluorophenyl-thiazole: Aromatic heterocycle with electron-withdrawing fluorine, influencing electronic properties and binding affinity.
- Ethyl linker: Enhances conformational flexibility between the adamantane and thiazole groups.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2OS/c23-18-3-1-17(2-4-18)20-25-19(13-27-20)5-6-24-21(26)22-10-14-7-15(11-22)9-16(8-14)12-22/h1-4,13-16H,5-12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQCTDOMKZLCBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CSC(=N4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a base.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Coupling with Adamantane: The adamantane moiety is introduced through a coupling reaction, such as amidation, where the thiazole derivative is reacted with adamantane-1-carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms .
Scientific Research Applications
Biological Activities
The compound has been studied for several biological activities:
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties through the inhibition of specific signaling pathways involved in cancer cell proliferation and survival. For instance, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in preclinical models .
- Antimicrobial Properties : N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide has demonstrated antimicrobial activity against a range of pathogens. Studies suggest that it disrupts bacterial cell membranes and inhibits biofilm formation, making it a potential candidate for treating infections caused by resistant strains .
Therapeutic Potential
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Cancer Therapy : Its ability to target multiple pathways involved in tumor growth positions it as a candidate for combination therapies in oncology. Ongoing clinical trials are investigating its efficacy in specific cancer types .
- Infectious Diseases : The antimicrobial properties suggest potential use in treating infections, particularly those caused by antibiotic-resistant organisms. Research is ongoing to evaluate its effectiveness in clinical settings .
Case Studies and Research Findings
Several studies have documented the effects of this compound:
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or bacterial cell wall synthesis .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₂H₂₄FN₂OS | 383.50 | 4-Fluorophenyl-thiazol-4-yl, ethyl linker |
| N-(4-Ethoxyphenyl)-1-adamantanecarboxamide | C₁₉H₂₅NO₂ | 299.41 | 4-Ethoxyphenyl |
| N1-(4-Phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide | C₂₀H₂₂N₂OS | 338.47 | Phenyl-thiazol-2-yl |
Pharmacological and Physicochemical Insights
While specific bioactivity data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural analogs:
- Metabolic Stability : Fluorination often slows oxidative metabolism, extending half-life relative to ethoxy-substituted derivatives .
- Target Selectivity : Thiazole rings are common in kinase inhibitors and antimicrobial agents. The 4-fluorophenyl-thiazole motif may confer selectivity for fluorophore-sensitive targets, such as tyrosine kinases or bacterial enzymes.
Biological Activity
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Adamantane core : A polycyclic structure known for its stability and ability to interact with various biological targets.
- Thiazole ring : Contributes to the compound's biological activity through its electron-rich nature.
- Fluorophenyl group : Enhances lipophilicity and may improve bioavailability and binding affinity to targets.
Research indicates that this compound interacts with several biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to its anticancer properties.
- Receptor Binding : It binds to specific receptors that regulate cellular signaling pathways, potentially influencing cell proliferation and apoptosis.
Antiproliferative Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HeLa (Cervical Cancer) | < 10 | Potent |
| MCF-7 (Breast Cancer) | < 10 | Potent |
| HCT-116 (Colorectal) | 10 - 20 | Moderate |
| HepG-2 (Liver Cancer) | 20 - 30 | Moderate |
| PC-3 (Prostate Cancer) | > 30 | Weak |
These results indicate that the compound is particularly effective against cervical and breast cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics .
Antibacterial and Antifungal Activity
Preliminary studies have also evaluated the antibacterial and antifungal properties of this compound. It has shown broad-spectrum activity against:
- Gram-positive bacteria
- Gram-negative bacteria
- Pathogenic fungi
Specific compounds derived from similar structures demonstrated potent activity against common pathogens, indicating potential applications in treating infections .
Case Studies and Research Findings
- Anticancer Studies : A study assessed the efficacy of adamantane-linked thiazoles, including this compound against various human tumor cell lines. The results indicated a strong correlation between structural modifications and enhanced biological activity .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with several targets. Molecular docking results indicated favorable interactions with active site residues of enzymes involved in cancer metabolism .
- Pharmacokinetic Analysis : The pharmacokinetic profile of related compounds suggests good absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are crucial for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
